N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
Overview
Description
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a propanamide backbone, which is further substituted with a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)butanamide
- N-(4-methoxyphenyl)-3-(3-ethylpiperidin-1-yl)propanamide
- N-(4-hydroxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
Uniqueness
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-3-10-18(12-13)11-9-16(19)17-14-5-7-15(20-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYNMNZMFTBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.